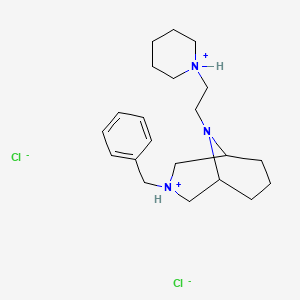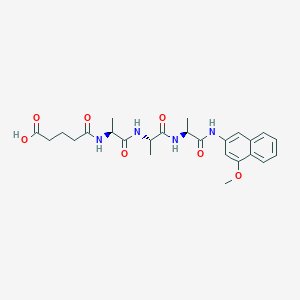
Glutaryl-Ala-Ala-Ala-4MbetaNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutaryl-Ala-Ala-Ala-4MbetaNA is a synthetic peptide substrate used in various biochemical assays. It is composed of a glutaryl group attached to a tripeptide sequence of alanine residues, followed by a 4-methoxy-2-naphthylamine (4MbetaNA) moiety. This compound is particularly useful in enzymatic studies, where it serves as a substrate for proteases and peptidases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glutaryl-Ala-Ala-Ala-4MbetaNA typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first alanine residue to a solid resin support. Subsequent alanine residues are added sequentially using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. After the tripeptide sequence is assembled, the glutaryl group is introduced through a coupling reaction with glutaric anhydride. Finally, the 4-methoxy-2-naphthylamine moiety is attached via a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反応の分析
Types of Reactions
Glutaryl-Ala-Ala-Ala-4MbetaNA primarily undergoes hydrolysis reactions catalyzed by proteases and peptidases. These enzymes cleave the peptide bond, releasing the 4-methoxy-2-naphthylamine moiety, which can be detected spectrophotometrically.
Common Reagents and Conditions
Proteases and Peptidases: Enzymes such as trypsin, chymotrypsin, and elastase are commonly used.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are typically employed to maintain the pH.
Temperature: Reactions are usually carried out at physiological temperatures (37°C).
Major Products Formed
The primary product of the enzymatic hydrolysis of this compound is 4-methoxy-2-naphthylamine, which can be quantified to measure enzyme activity.
科学的研究の応用
Glutaryl-Ala-Ala-Ala-4MbetaNA is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its applications include:
Enzyme Kinetics: Used to study the activity and specificity of proteases and peptidases.
Drug Development: Employed in screening assays to identify potential inhibitors of proteolytic enzymes.
Diagnostic Assays: Utilized in clinical diagnostics to measure enzyme levels in biological samples.
Biological Research: Helps in understanding protein degradation pathways and cellular processes involving proteolysis.
作用機序
The mechanism of action of Glutaryl-Ala-Ala-Ala-4MbetaNA involves its recognition and cleavage by specific proteases and peptidases. The enzyme binds to the peptide substrate, positioning the scissile bond within the active site. Catalytic residues within the enzyme facilitate the hydrolysis of the peptide bond, releasing 4-methoxy-2-naphthylamine. This product can be detected and quantified, providing insights into enzyme activity and kinetics.
類似化合物との比較
Similar Compounds
Glutaryl-Ala-Ala-Ala-pNA: Similar to Glutaryl-Ala-Ala-Ala-4MbetaNA but with a p-nitroaniline (pNA) moiety instead of 4-methoxy-2-naphthylamine.
Suc-Ala-Ala-Ala-pNA: Contains a succinyl group instead of a glutaryl group.
Boc-Ala-Ala-Ala-4MbetaNA: Uses a Boc (tert-butyloxycarbonyl) protecting group instead of a glutaryl group.
Uniqueness
This compound is unique due to its specific combination of a glutaryl group and a 4-methoxy-2-naphthylamine moiety. This structure provides distinct spectral properties, making it particularly useful in spectrophotometric assays. Additionally, the glutaryl group enhances the substrate’s stability and solubility, improving its performance in various biochemical applications.
特性
分子式 |
C25H32N4O7 |
|---|---|
分子量 |
500.5 g/mol |
IUPAC名 |
5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H32N4O7/c1-14(26-21(30)10-7-11-22(31)32)23(33)27-15(2)24(34)28-16(3)25(35)29-18-12-17-8-5-6-9-19(17)20(13-18)36-4/h5-6,8-9,12-16H,7,10-11H2,1-4H3,(H,26,30)(H,27,33)(H,28,34)(H,29,35)(H,31,32)/t14-,15-,16-/m0/s1 |
InChIキー |
JVKKIMYBLODMLM-JYJNAYRXSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)CCCC(=O)O |
正規SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


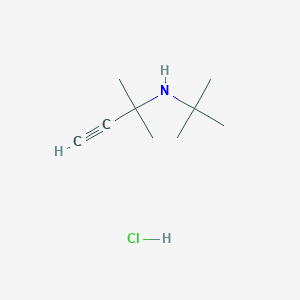

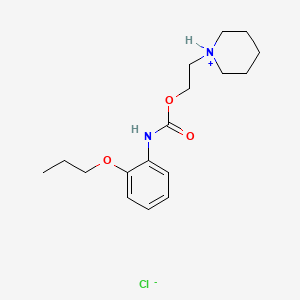
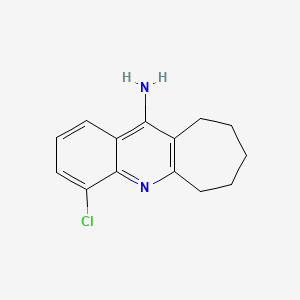
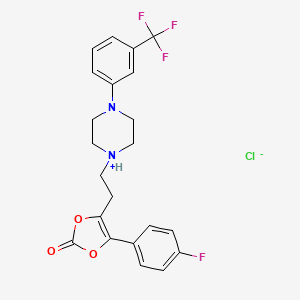
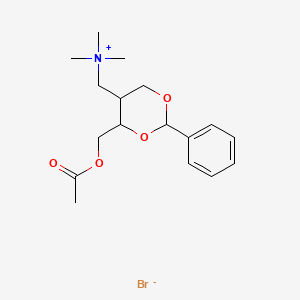
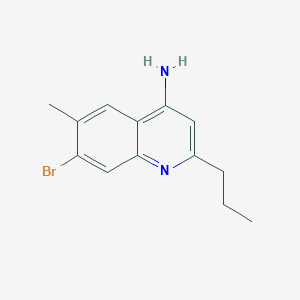
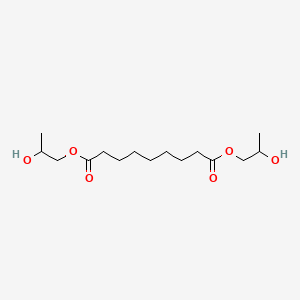
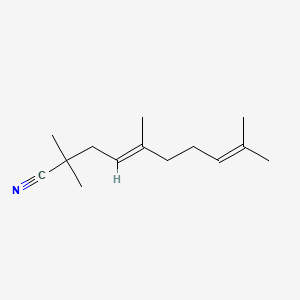

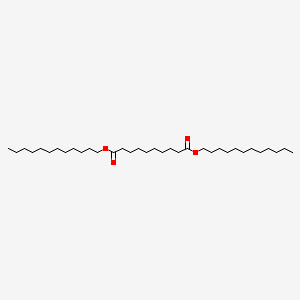
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756665.png)

